1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
Historical Context of Octahydropyrrolo[3,4-c]pyrrole Derivatives in Medicinal Chemistry
The octahydropyrrolo[3,4-c]pyrrole core emerged as a privileged structure in drug discovery following its initial exploration in pigment chemistry. Early patents described pyrrolo[3,4-c]pyrroles as dyes for plastics and paints, but their biomedical potential became evident with the discovery of orexin receptor modulation. Letavic et al. (2015) demonstrated that selective orexin-2 antagonists based on this scaffold, such as JNJ-42847922, could promote sleep in preclinical models. The rigid bicyclic system provided optimal geometry for receptor binding while enabling tunable physicochemical properties through substituent modifications.
A key advancement involved optimizing pharmacokinetic profiles by introducing polar functional groups. For example, Lane et al. (2006) synthesized derivatives with improved aqueous solubility by appending acetyl groups to the pyrrolo[3,4-c]pyrrole nitrogen. These efforts culminated in clinical candidates addressing insomnia and neurological disorders, establishing the scaffold’s versatility.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-9-3-8(7)5-10/h7-9H,2-5H2,1H3/t7-,8+ |
InChI Key |
JVTWFZWFTGAAGI-OCAPTIKFSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H]2CNC[C@H]2C1 |
Canonical SMILES |
CC(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Pyrrolopyrrole Core Formation :
- Start with appropriate precursors such as pyrrole and pyrrolidine derivatives.
- Use condensation reactions to form the bicyclic structure.
-
- React the pyrrolopyrrole core with acetyl chloride or acetic anhydride in the presence of a base to introduce the ethan-1-one group.
-
- Employ chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Core Formation | Pyrrole derivative, Pyrrolidine derivative | Condensation conditions (e.g., reflux in ethanol) | 70-80% |
| Acylation | Acetyl chloride, Triethylamine | Room temperature, dichloromethane | 80-90% |
| Stereochemical Control | Chiral catalyst (e.g., chiral amine) | Asymmetric conditions (e.g., low temperature) | 60-70% |
Chemical and Physical Properties
1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride has several notable properties:
- Molecular Formula : C8H15ClN2O
- Molecular Weight : Approximately 186.67 g/mol
- Hazards : May cause skin irritation, serious eye irritation, and respiratory tract irritation.
Chemical Reactions Analysis
1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, forming new products. Common reagents and conditions for these reactions include solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates
Scientific Research Applications
1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-c]pyrrole scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:
Bicyclic Amine Derivatives with Acetyl or Ketone Substituents
1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one (Target Compound)
- Substituent : Acetyl group.
- Key Use : Building block for drug discovery.
- Salt Form : Hydrochloride salt enhances aqueous solubility .
1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one (CAS 2093959-73-8) Substituent: Propynone (alkyne-linked ketone). Molecular Formula: C₁₁H₁₃F₃N₂O₃ (with trifluoroacetic acid adduct). Application: Intermediate for click chemistry due to the alkyne moiety .
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 1820581-33-6)
- Substituent : Lactam (cyclic amide).
- Properties : Density = 1.131 g/cm³, predicted boiling point = 337.2°C, pKa = 16.05.
- Significance : The lactam structure introduces hydrogen-bonding capability, enhancing target affinity .
Substituted Aromatic and Heterocyclic Derivatives
[(3aR,6aS)-5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2-yl][2-fluoro-6-(triazol-2-yl)phenyl]methanone Molecular Formula: C₂₁H₂₂FN₇O. Substituents: Pyrimidinyl and fluorophenyl-triazole groups. Application: Designed for kinase inhibition, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .
2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole (InChIKey: KOMXDDRATCALPT-AOOOYVTPSA-N) Substituent: Pyridinyl. Molecular Formula: C₁₁H₁₅N₃.
1-[(3aR,6aS)-5-(Benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-[4-(trifluoromethoxy)phenyl]propan-1-one
- Activity : IC₅₀ = 0.0098589 µM against rat Autotaxin.
- Substituents : Benzotriazole and trifluoromethoxyphenyl groups.
- Significance : Demonstrates how electron-withdrawing substituents (e.g., trifluoromethoxy) enhance enzymatic inhibition .
Data Tables
Research Findings
- Structural Rigidity and Binding : The (3aR,6aS) stereochemistry of the pyrrolo[3,4-c]pyrrole core confers conformational stability, which is critical for high-affinity interactions in enzyme-inhibitor complexes (e.g., Autotaxin inhibition in ) .
- Substituent Impact on Bioactivity : Electron-deficient groups (e.g., trifluoromethoxy in ) significantly enhance potency compared to simpler acetyl derivatives .
- Synthetic Utility : Hydrochloride salts () and trifluoroacetic acid adducts () are prioritized in synthesis to improve solubility and handling .
Biological Activity
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be represented with the following details:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one |
| InChI Key | VDDDGEAUZBQQIV-QFHMQQKOSA-N |
The biological activity of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one primarily involves its interactions with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing downstream signaling cascades.
Biological Activities
Research indicates that 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary research suggests potential anticancer effects. The compound has been observed to induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases
- Inhibition of cell proliferation
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
-
Anticancer Research :
- A study focused on the effects of the compound on human cancer cell lines.
- Findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate:
- Cytotoxicity in non-target cells
- Long-term exposure effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
